N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Description
N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-6-3-5-12(11-13)16-22-18(24-23-16)15-9-4-10-20-17(15)21-14-7-1-2-8-14/h3-6,9-11,14H,1-2,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFQWIIOFTLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 2-Chloropyridine
The introduction of the cyclopentylamino group at position 2 of pyridine is achieved via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:
Method A: Direct NAS with Cyclopentylamine
Reaction Conditions :
Method B: Buchwald-Hartwig Amination
Catalytic System :
Functionalization at Pyridine Position 3
The carboxylic acid group at position 3 is introduced via directed ortho-metalation or carboxylation:
Stepwise Protocol:
-
Lithiation : Treat 2-(cyclopentylamino)pyridine with LDA (−78°C, THF) followed by CO quenching to yield 2-(cyclopentylamino)pyridine-3-carboxylic acid .
-
Activation : Convert carboxylic acid to acyl chloride using SOCl or PCl.
Synthesis of 3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Subunit
Formation of Amidoxime Intermediate
Substrate : 3-Fluorobenzonitrile (1 equiv).
Reagents :
Cyclodehydration with Pyridine-3-Carbonyl Chloride
Reaction Conditions :
-
Acyl Chloride : 2-(Cyclopentylamino)pyridine-3-carbonyl chloride (1 equiv).
-
Amidoxime : 3-Fluorophenylamidoxime (1.1 equiv).
-
Cyclizing Agent : POCl (5 equiv), 80–100°C, 2–4 h.
Workup : Quench with ice-water, neutralize with NaHCO, extract with EtOAc.
Yield : 65–75%.
Final Coupling and Optimization
Key Challenges and Solutions
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, Ar-H), 7.55–7.48 (m, 1H, Ar-H), 6.60 (d, J = 8.2 Hz, 1H, NH), 3.85–3.75 (m, 1H, cyclopentyl), 2.15–1.95 (m, 8H, cyclopentyl).
-
HRMS : Calculated for CHFNO [M+H]: 360.1467, Found: 360.1469.
Alternative Routes and Comparative Analysis
Suzuki-Miyaura Coupling Approach
Preformed Oxadiazole-Boronic Ester :
One-Pot Oxadiazole Formation
Conditions :
-
Substrates : 2-(Cyclopentylamino)pyridine-3-carboxylic acid + 3-fluorophenylamidoxime.
-
Coupling Agent : EDCl/HOBt, DMF, rt, 12 h.
-
Cyclization : TFA, 60°C, 3 h.
Yield : 70% (simplified purification).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: Pd/C, NaBH4, under hydrogenation or mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols
Scientific Research Applications
N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique properties make it useful in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and fluorophenyl group are particularly important for these interactions, as they can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Oxadiazole Derivatives
- Compound : 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ()
- Key Differences : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring. The triazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Lower yield (6%) compared to oxadiazole-based analogs, suggesting synthetic challenges in triazole formation under high-temperature conditions .
Thiazole vs. Oxadiazole Derivatives
- Compound: N-cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine () Key Differences: Substitutes oxadiazole with thiazole, introducing sulfur instead of oxygen. This modification increases polarizability and may enhance interactions with hydrophobic binding pockets. Structural Impact: The cyclohexyl group (vs.
Substituent Variations on the Aromatic Ring
Fluorophenyl Positional Isomers
- Compound: MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) () Key Differences: Features a 2-chloro-4-fluorophenyl group on the oxadiazole. The chloro substituent adds electron-withdrawing effects, while the fluorine at the para position (vs. meta in the target compound) may alter binding specificity. Synthesis: Moderate yield (49%) using reductive amination, indicating stable oxadiazole formation under these conditions .
Trifluoromethyl Pyrimidine Derivatives
- Compound: N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine () Key Differences: Incorporates a trifluoromethyl group on the pyrimidine ring, enhancing metabolic stability and lipophilicity. The methyl-oxazole substituent on the oxadiazole adds steric complexity.
Comparative Data Table
Biological Activity
N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine core substituted with a cyclopentyl group and a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : The oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Anti-inflammatory Effects : Compounds with oxadiazole structures have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit various enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell proliferation and apoptosis. For example, it could influence the AKT/GSK3β signaling pathway, which is crucial in cancer cell survival .
Case Studies
Several studies have explored the pharmacological profile of related oxadiazole compounds:
- Antitumor Activity : A study reported that specific oxadiazole derivatives exhibited selective cytotoxicity against renal cancer cells with IC50 values as low as 1.143 µM . This suggests a promising avenue for developing targeted cancer therapies.
- Anti-inflammatory Properties : In vivo studies demonstrated that oxadiazole derivatives significantly reduced inflammation markers in animal models of arthritis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine, and how can purity be ensured? A:
- Synthetic Route : A modular approach is recommended:
- Oxadiazole Formation : React 3-fluorobenzamide with hydroxylamine hydrochloride under reflux (ethanol, 80°C, 12 h) to form the intermediate hydroxamic acid. Cyclize via dehydration with POCl₃ or T3P® (propane phosphonic acid anhydride) .
- Pyridine Functionalization : Couple the oxadiazole intermediate with 3-aminopyridine derivatives using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Cyclopentyl Amine Attachment : Introduce the cyclopentyl group via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .
- Characterization : Confirm structure via ¹H/¹³C NMR (δ 8.1–8.3 ppm for oxadiazole protons; δ 3.5–4.0 ppm for cyclopentyl CH₂), HRMS, and IR (C=N stretch at ~1600 cm⁻¹) .
Advanced Reaction Optimization
Q: How can conflicting yield data for the oxadiazole cyclization step be resolved? A: Contradictions in yields (e.g., 40–85%) arise from:
- Reagent Choice : POCl₃ gives higher yields (~75–85%) but requires strict anhydrous conditions. T3P® is safer but may require longer reaction times (24 h) .
- Temperature Control : Excessive heat (>100°C) degrades the fluorophenyl moiety, reducing yields. Use microwave-assisted synthesis (80°C, 30 min) for improved consistency .
- Byproduct Mitigation : Monitor reaction progress via TLC (Rf 0.4 in 7:3 hexane/EtOAc). Remove unreacted hydroxylamine via aqueous washes (pH 6–7) .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the compound’s COX-2 inhibition potential? A:
- In Vitro Assays :
- COX-2 Inhibition : Use a fluorescence-based assay (Cayman Chemical Kit) with IC₅₀ determination. Compare against celecoxib as a positive control .
- Selectivity : Test COX-1/COX-2 ratio via ELISA to assess specificity. A ratio >10 indicates COX-2 selectivity .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding to the COX-2 active site (PDB ID: 5KIR). Focus on interactions with Arg120 and Tyr355 .
Structure-Activity Relationship (SAR) Analysis
Q: How does the 3-fluorophenyl substituent influence bioactivity compared to chlorophenyl analogs? A:
-
Electron-Withdrawing Effects : Fluorine’s electronegativity enhances oxadiazole ring stability and π-π stacking with aromatic residues (e.g., Tyr385 in COX-2). This increases potency but may reduce solubility .
-
Comparative Data :
Substituent IC₅₀ (COX-2) LogP 3-Fluorophenyl 0.12 μM 3.8 3-Chlorophenyl 0.25 μM 4.1 Source: Adapted from
Stability and Degradation Pathways
Q: What are the major degradation products under accelerated storage conditions? A:
- Hydrolytic Degradation : The oxadiazole ring hydrolyzes to carboxylic acid (pH < 3 or > 10, 40°C). Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Photodegradation : UV light (254 nm) cleaves the cyclopentylamine bond, forming 3-aminopyridine derivatives. Use amber glass vials for storage .
Computational Modeling for Mechanism Elucidation
Q: How can DFT calculations clarify the compound’s electronic properties? A:
- HOMO-LUMO Analysis : Calculate at B3LYP/6-31G(d) level to predict reactivity. The oxadiazole’s LUMO (-1.8 eV) suggests nucleophilic attack susceptibility .
- Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate physiological conditions. Higher solvation energy in water correlates with reduced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
